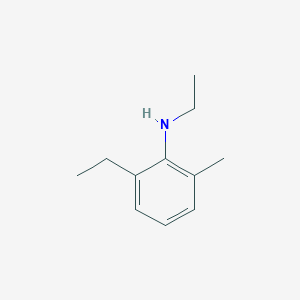

N,2-diethyl-6-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N,2-diethyl-6-methylaniline |

InChI |

InChI=1S/C11H17N/c1-4-10-8-6-7-9(3)11(10)12-5-2/h6-8,12H,4-5H2,1-3H3 |

InChI Key |

DZCOJTARAIFANF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1NCC)C |

Origin of Product |

United States |

Synthetic Methodologies for N,2 Diethyl 6 Methylaniline and Its Advanced Analogues

Direct N-Alkylation Strategies for Substituted Anilines

Direct N-alkylation of anilines is a fundamental approach for the synthesis of N,2-diethyl-6-methylaniline. This typically involves the introduction of an ethyl group onto the nitrogen atom of a precursor, 2-ethyl-6-methylaniline (B166961). Various protocols have been developed to achieve this transformation, each with its own set of advantages and challenges.

Reductive Amination Protocols: Catalytic Hydrogenation and Ammonium (B1175870) Formate (B1220265) Reductions

Reductive amination is a widely employed method for the N-alkylation of anilines. jocpr.com This process generally involves the reaction of an aniline (B41778) with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.

Catalytic Hydrogenation: In one approach, 2-ethyl-6-methylaniline can be reacted with an appropriate carbonyl compound in the presence of a metal catalyst and hydrogen gas. For instance, a process for preparing 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline involves the reductive alkylation of 2-ethyl-6-methylaniline in the presence of a platinum hydrogenation catalyst. google.comgoogle.com However, challenges such as the need for fresh catalyst addition to drive the reaction to completion and loss of catalytic activity upon recycling have been noted. google.com The use of hydrogen gas also requires specialized equipment and safety precautions. sciengine.com

Ammonium Formate Reductions: A more convenient alternative to using hydrogen gas is transfer hydrogenation with ammonium formate as the hydrogen donor. sciengine.comnih.govresearchgate.net Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. sciengine.comnih.govresearchgate.net This one-pot method allows for the reductive mono-N-alkylation of anilines and even nitroarenes using various aldehydes. nih.govresearchgate.net The reaction proceeds smoothly and selectively at room temperature, offering a facile, economical, and environmentally benign route for reductive amination. jocpr.comnih.gov For the synthesis of N-ethyl-2,6-diethylaniline and its derivatives, N-alkylation of 2,6-diethylaniline (B152787) with aldehydes using a Pd/C catalyst and ammonium formate in an aqueous 2-propanol solvent has been shown to be effective. jocpr.com

| Precursor | Alkylating Agent | Catalyst | Reducing Agent/Hydrogen Source | Product | Reference(s) |

| 2-Ethyl-6-methylaniline | Methoxyacetone | Platinum on Carbon | Hydrogen | 2-Ethyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline | google.comgoogle.com |

| Aniline Derivatives | Aldehydes | Palladium on Carbon | Ammonium Formate | N-Monoalkylated Anilines | nih.govresearchgate.net |

| 2,6-Diethylaniline | Aldehydes | Palladium on Carbon | Ammonium Formate | N-Ethyl-2,6-diethylaniline | jocpr.com |

| Nitroarenes | Aldehydes | Palladium on Carbon | Ammonium Formate | N-Monoalkyl Aromatic Amines | sciengine.com |

Aniline Alkylation via Halogenated Intermediates

The direct alkylation of anilines using alkyl halides is another common strategy. galchimia.com This method typically involves the reaction of the aniline with an ethyl halide, such as ethyl iodide or ethyl bromide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. galchimia.comrsc.org While seemingly straightforward, this approach can be complicated by a lack of selectivity. galchimia.com

Challenges in Selectivity for Mono- and Di-alkylation Products

A significant challenge in the N-alkylation of primary anilines is controlling the degree of alkylation. jocpr.com The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. galchimia.comgoogleapis.com In some cases, the reaction can proceed further to form quaternary ammonium salts. jocpr.comgalchimia.com

Achieving selective mono-N-alkylation over dialkylation is a persistent challenge in organic synthesis. galchimia.comresearchgate.net Several strategies have been developed to address this, including the use of ionic liquids as solvents, which has shown promise in improving the chemoselectivity of the N-alkylation process. rsc.org The choice of catalyst and reaction conditions is also crucial. For example, nickel-based catalysts have been developed for the efficient and selective mono-alkylation of anilines with alcohols. researchgate.net Similarly, ruthenium-catalyzed N-alkylation of anilines has been explored. rsc.orgresearchgate.net The use of a triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone reagent system allows for the selective preparation of either mono- or di-alkylated products by simply varying the reagent ratios. researchgate.net

Aromatic Ring Functionalization for Derivative Synthesis

The synthesis of advanced analogues of this compound often involves the functionalization of the aromatic ring. Electrophilic aromatic substitution reactions are a primary means of introducing new substituent groups onto the benzene (B151609) ring, thereby modifying the compound's properties.

Electrophilic Aromatic Substitution Reactions: Nitration and Sulfonation

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a common transformation. The nitration of 2,6-diethylaniline derivatives has been studied, and the orientation of the incoming nitro group is influenced by the reaction conditions. cdnsciencepub.com For instance, nitration of N-(2,6-diethylphenyl)-p-toluenesulfonamide in the presence of nitrous acid yields the 4-nitro derivative in excellent yield. cdnsciencepub.com In contrast, nitration in sulfuric acid leads to the 3-nitro derivative. cdnsciencepub.com The nitration of N,N-dimethylaniline in a mixture of concentrated sulfuric and nitric acids at low temperatures primarily yields m-nitrodimethylaniline. orgsyn.org The presence of alkyl groups on the aniline ring can also direct electrophilic substitution. evitachem.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is another important electrophilic aromatic substitution reaction. Aromatic sulfonation can be achieved using various sulfonating agents. google.com A one-pot method for the para-selective sulfonation of variously substituted anilines has been developed. chemrxiv.org

Halogenation Procedures: Aromatic Iodination of Dialkylanilines

Halogenation, particularly iodination, of the aromatic ring provides useful synthetic intermediates. A simple and scalable method for the iodination of 2,6-dialkylanilines using molecular iodine has been described, yielding 4-iodo-2,6-dialkylanilines in nearly quantitative yields. researchgate.netprotocols.ioresearchgate.net This procedure avoids the use of more hazardous reagents like iodine monochloride. researchgate.netresearchgate.net The iodination of anilines, which are strongly activated aromatic compounds, often proceeds by first converting elemental iodine into a more reactive species, such as hypoiodous acid, in situ. manac-inc.co.jp

The regioselectivity of halogenation can also be controlled. For example, treatment of N,N-dimethylaniline N-oxides with thionyl bromide results exclusively in the corresponding 4-bromo-N,N-dimethylanilines, while thionyl chloride predominantly yields the 2-chloro-N,N-dimethylanilines. nsf.gov

| Substrate | Reagent(s) | Reaction Type | Product | Reference(s) |

| N-(2,6-Diethylphenyl)-p-toluenesulfonamide | Nitrous Acid, Nitrating Agent | Nitration | 4-Nitro-N-(2,6-diethylphenyl)-p-toluenesulfonamide | cdnsciencepub.com |

| N-(2,6-Diethylphenyl)-p-toluenesulfonamide | Sulfuric Acid, Nitrating Agent | Nitration | 3-Nitro-N-(2,6-diethylphenyl)-p-toluenesulfonamide | cdnsciencepub.com |

| N,N-Dimethylaniline | Conc. Sulfuric Acid, Conc. Nitric Acid | Nitration | m-Nitrodimethylaniline | orgsyn.org |

| 2,6-Dialkylanilines | Molecular Iodine | Iodination | 4-Iodo-2,6-dialkylanilines | researchgate.netprotocols.ioresearchgate.net |

| N,N-Dimethylaniline N-oxides | Thionyl Bromide | Bromination | 4-Bromo-N,N-dimethylanilines | nsf.gov |

| N,N-Dimethylaniline N-oxides | Thionyl Chloride | Chlorination | 2-Chloro-N,N-dimethylanilines | nsf.gov |

Diazotization and Subsequent Transformations for Halogenated and Nitrile Derivatives

The transformation of primary aromatic amines, such as aniline derivatives, into diazonium salts is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. numberanalytics.comlibretexts.org This process, known as diazotization, involves treating the primary arylamine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5°C). chemicalnote.combyjus.com The resulting arenediazonium salt (ArN₂⁺X⁻) is a valuable intermediate because the diazonio group (–N≡N) is an excellent leaving group and can be readily replaced by various nucleophiles. libretexts.orglibretexts.org

For this compound, this methodology allows for the targeted synthesis of halogenated and nitrile analogues. The Sandmeyer reaction is a prominent example of this type of transformation, where the diazonium salt is treated with a copper(I) halide (CuX) or copper(I) cyanide (CuCN) to yield the corresponding aryl halide or aryl nitrile. ucla.eduwikipedia.org

Key Steps in Diazotization and Sandmeyer Reaction:

Formation of Diazonium Salt : this compound is reacted with sodium nitrite in an acidic medium at low temperatures to form the 2,6-diethyl-4-methylphenyl diazonium salt. numberanalytics.comgoogle.com

Nucleophilic Substitution : The diazonium salt is then introduced to a solution containing the desired nucleophile, such as copper(I) chloride, copper(I) bromide, or copper(I) cyanide. libretexts.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

The versatility of this method extends beyond simple halogenation and cyanation. Variations of the Sandmeyer reaction can be used to introduce other functionalities as well. ucla.edu For instance, aryl iodides can be prepared by reacting the diazonium salt with sodium iodide directly, without the need for a copper catalyst. libretexts.org

A study detailed a method for the diazotization-bromination of various arylamines using a polymer-supported ethyl bromide, which offers advantages like a simple work-up procedure and the ability to regenerate the polymeric reagent. researchgate.net Another approach for synthesizing diethyl 2-(2,6-diethyl-4-methylbenzene) malonate involves the diazotization of 2,6-diethyl-4-methylaniline (B1582614) with isoamyl nitrite in a non-aqueous system, which can achieve yields up to 92%. google.com This method is noted for reducing waste and producing a more stable diazonium salt intermediate. google.com

The table below summarizes the transformation of arylamines to various derivatives via diazotization.

| Starting Material | Reagents | Product | Reaction Type |

| Primary Arylamine (e.g., this compound) | NaNO₂, HCl/H₂SO₄ (0-5°C) | Arenediazonium Salt | Diazotization |

| Arenediazonium Salt | CuCl | Aryl Chloride | Sandmeyer Reaction |

| Arenediazonium Salt | CuBr | Aryl Bromide | Sandmeyer Reaction |

| Arenediazonium Salt | CuCN | Aryl Nitrile (Benzonitrile) | Sandmeyer Reaction |

| Arenediazonium Salt | NaI | Aryl Iodide | Substitution |

| Arenediazonium Salt | H₂O, heat | Phenol (B47542) | Hydrolysis |

| Arenediazonium Salt | H₃PO₂ | Arene | Reduction |

Advanced Synthetic Pathways for Complex this compound Analogues

Methylenebis(dialkylaniline) compounds are synthesized through the condensation of this compound, or similar 2,6-disubstituted anilines, with formaldehyde (B43269). google.com This reaction is typically carried out in the presence of a mineral acid catalyst, such as hydrochloric acid. google.comnih.gov The process involves the electrophilic attack of protonated formaldehyde on the electron-rich para-position of the aniline ring, followed by dehydration to form the characteristic methylene (B1212753) bridge linking two aniline units.

A general procedure involves heating a mixture of the substituted aniline, formaldehyde (often as paraformaldehyde or an aqueous solution), and an acid catalyst in a suitable solvent like water or ethanol. google.comnih.gov For example, 4,4′-methylenebis(2,6-diethylaniline) was synthesized by heating 2,6-diethylaniline with paraformaldehyde and hydrochloric acid in water at 353 K, resulting in a 94% yield. nih.gov The reaction conditions, such as temperature and molar ratios, are controlled to optimize the yield and purity of the final product.

The table below details the synthesis of various methylenebis(dialkylaniline) structures.

| Reactants | Catalyst | Conditions | Product | Yield |

| 2,6-diethylaniline, paraformaldehyde | Hydrochloric acid | 353 K, 3 hours in water | 4,4′-methylenebis(2,6-diethylaniline) | 94% nih.gov |

| 3-chloro-2,6-diethylaniline, paraformaldehyde | Hydrochloric acid | 353 K, 3 hours in water | 4,4′-methylenebis(3-chloro-2,6-diethylaniline) | 93% nih.gov |

| 2-isopropyl-6-methylaniline, paraformaldehyde | Hydrochloric acid | 150–155°C, 4 hours | 4,4′-Methylenebis(2-isopropyl-6-methylaniline) | 85% |

| 2,6-diisopropylaniline, 37% formaldehyde | Hydrochloric acid | 60°C, 3 hours in water/ethanol | 4,4'-methylenebis(2,6-diisopropylaniline) | Not specified google.com |

This compound is a key precursor in the synthesis of several chloroacetanilide herbicides, such as alachlor (B1666766) and butachlor. youtube.comnih.gov The synthesis of these herbicides involves the reaction of the aniline derivative with chloroacetyl chloride. youtube.com This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of an N-substituted chloroacetanilide.

For instance, the synthesis of alachlor involves the reaction of this compound with chloroacetyl chloride. youtube.com This precursor, 2-chloro-N-(2,6-diethylphenyl)acetamide, is a crucial intermediate. researchgate.net The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. These chloroacetanilide precursors are significant in the agricultural industry. nih.govnih.gov

The general reaction is as follows: Ar-NH₂ + Cl-CO-CH₂Cl → Ar-NH-CO-CH₂Cl + HCl

The synthesis of phosphorylated derivatives of anilines, including phosphate (B84403) tri-esters, can be achieved through several methods. A common approach involves the phosphorylation of the aniline with phosphorus oxychloride (POCl₃). semanticscholar.org This reaction leads to the formation of a phosphoramidate, where a P-N bond is created. nih.gov

The synthesis of organophosphates can also be achieved through Sandmeyer-type reactions, where an aryldiazonium salt is reacted with a phosphorus-containing reagent. For example, the reaction of an arylamine with trimethyl phosphite (B83602) in the presence of tert-butyl nitrite can yield aryl phosphonates. pku.edu.cn Another method involves the reaction of a phosphorochloridate, generated from a phenol and phosphorus oxychloride, with an amine. nih.gov

These phosphorylated compounds have various applications, including in agrochemicals and medicinal chemistry. pku.edu.cn The diethoxyphosphoryl group, for instance, can enhance the polarity and stability of the molecule.

The table below outlines different approaches to synthesizing phosphoramidates.

| Method | Reactants | Catalyst/Conditions | Product Type |

| Salt Elimination | Phosphoric acid, Amine | Triphenylphosphine, CCl₄ | Phosphoramidate nih.gov |

| Oxidative Cross-Coupling | Diethyl H-phosphonate, Amine | Iodine, H₂O₂ | Phosphoramidate nih.gov |

| Azide Reaction | Azide, (RO)₃P | One-pot process | Phosphoramidate nih.gov |

| Phosphorylation | 2,6-dimethylphenol, POCl₃, Amine | Magnesium chloride | Phosphoramidate nih.gov |

High-Throughput Synthesis and Process Optimization Strategies for this compound Related Compounds

The industrial production of this compound and its derivatives necessitates efficient and optimized synthetic processes. High-throughput synthesis and process optimization strategies focus on improving reaction yields, reducing waste, and simplifying procedures.

For example, in the synthesis of diethyl 2-(2,6-diethyl-4-methylbenzene) malonate, the use of isoamyl nitrite as a diazotizing agent in a non-aqueous system not only increased the yield to approximately 92% but also significantly reduced the generation of waste compared to aqueous diazotization methods. google.com The non-aqueous system also contributes to the stability of the diazonium salt intermediate, minimizing decomposition. google.com

In the formation of methylenebis(dialkylanilines), process parameters such as the molar ratio of reactants and the reaction temperature are critical for maximizing yield. google.com For the synthesis of herbicidal anilides, the reaction of an aniline with a formaldehyde-ethanol complex in a hydrocarbon solvent allows for azeotropic removal of water, driving the reaction to completion at temperatures between 80°C and 100°C. google.com

Catalyst choice is also a key area for optimization. The use of palladium on carbon (Pd/C) for the N-methylation of amines and nitroarenes using methanol (B129727) as both a carbon and hydrogen source represents an environmentally benign and practical approach. sci-hub.se This method avoids the need for an external hydrogen source. sci-hub.se

Mechanistic Investigations of N,2 Diethyl 6 Methylaniline Reactivity and Transformations

Oxidation and Reduction Pathways of the Aniline (B41778) Moiety

The aniline functional group in N,2-diethyl-6-methylaniline is susceptible to both oxidation and reduction reactions, targeting the nitrogen atom and the aromatic ring.

Oxidation Pathways: The oxidation of substituted anilines can proceed through various mechanisms depending on the oxidant and reaction conditions. For this compound, oxidation can lead to the formation of radical cations as initial intermediates. The electron-donating nature of the ethyl and methyl groups on the ring and the N-ethyl group increases the electron density on the aniline nitrogen, making it more susceptible to oxidation compared to unsubstituted aniline.

One common oxidation pathway for substituted anilines involves the formation of colored products like quinone-imines. For instance, the oxidation of 2,6-diethylaniline (B152787), a close structural analog, can yield 3,5-diethylbenzoquinone-4-imine as a minor metabolite in biological systems. It is plausible that this compound follows a similar pathway, potentially leading to N-ethylated quinone-imine derivatives. The reaction likely proceeds via an initial one-electron oxidation to form a radical cation, which can then undergo further oxidation and rearrangement.

Reduction Pathways: The reduction of the aniline moiety is less common under typical conditions as the amino group is already in a reduced state. However, the aromatic ring can be reduced under specific catalytic conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. This would lead to the formation of the corresponding substituted cyclohexylamine.

More relevant is the reduction of nitroaromatic precursors to synthesize substituted anilines. The reduction of a corresponding nitrobenzene (B124822) derivative is a common synthetic route to compounds like this compound. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl). nih.gov Modern electrochemical methods are also being developed for the selective reduction of substituted nitroarenes to anilines under milder conditions. nih.gov

Nucleophilic Substitution Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character, allowing it to participate in various substitution reactions.

Acylation Reactions of Substituted Anilines

Acylation of this compound involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) yields the corresponding N-acylated product.

The rate of acylation is significantly influenced by the steric hindrance around the nitrogen atom. In this compound, the presence of an N-ethyl group and two ortho substituents (ethyl and methyl) creates considerable steric congestion. This steric hindrance can decrease the rate of acylation compared to less substituted anilines. For example, in the synthesis of the local anesthetic Lidocaine, the acylation of 2,6-dimethylaniline (B139824) with α-chloroacetyl chloride is a key step. dergipark.org.tr While this compound would undergo a similar reaction, the additional N-ethyl group would further impede the approach of the acylating agent.

Formation and Reactivity of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of a primary or secondary amine with an aldehyde or a ketone. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netnih.gov this compound, being a secondary amine, can react with aldehydes and ketones to form the corresponding iminium ion, which is the protonated form of a Schiff base.

The formation of Schiff bases is also subject to steric effects. The bulky substituents on the aniline ring of this compound can hinder the approach to the carbonyl compound, potentially slowing down the reaction rate compared to unhindered anilines. nih.gov The reactivity of aldehydes is generally higher than that of ketones in Schiff base formation due to less steric hindrance at the carbonyl carbon. nih.gov

Influence of Steric Hindrance and Electronic Effects on Aromatic Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by a combination of steric and electronic effects imparted by the substituents.

Electronic Effects: The amino group (-NHEt) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. nih.gov The methyl and ethyl groups at the ortho positions are also weakly activating and ortho-, para-directing due to hyperconjugation and inductive effects. ias.ac.in The combined electronic effect of these groups makes the aromatic ring of this compound highly activated towards electrophilic attack. Electron-donating groups increase the basicity of the aniline by increasing the electron density on the nitrogen atom. wikipedia.org

Steric Effects: The ethyl and methyl groups at the ortho positions to the amino group create significant steric hindrance. This steric bulk can impede the approach of an electrophile to the ortho positions (positions 3 and 5). As a result, electrophilic substitution is more likely to occur at the less hindered para position (position 4). For very bulky electrophiles, the reaction rate may be significantly reduced, or the reaction may not proceed at all. nih.gov This steric hindrance also influences the geometry of the molecule, potentially affecting the planarity of the amino group with the ring and thus modulating its resonance effect.

Kinetics and Reaction Order Studies of this compound Derivatives

While specific kinetic studies on this compound are scarce in the literature, the reaction kinetics can be inferred from studies on analogous substituted anilines. Nucleophilic substitution reactions involving anilines often follow second-order kinetics, being first order in both the aniline and the electrophile. okstate.edu

For instance, the kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with various substituted anilines have been shown to be bimolecular. okstate.edu The rate of these reactions is influenced by the electronic nature of the substituents on the aniline, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it. okstate.edu The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. utexas.edu

Degradation Mechanisms of Substituted Anilines, including Hydroxyl Radical Interactions

The degradation of substituted anilines in the environment is a topic of significant interest. One of the primary degradation pathways involves reaction with hydroxyl radicals (•OH), which are highly reactive species generated in advanced oxidation processes. researchgate.net

The reaction of hydroxyl radicals with substituted anilines can proceed via several mechanisms, including hydrogen abstraction from the amino group or the alkyl substituents, and electrophilic addition to the aromatic ring. For 2,6-dimethylaniline, a close analog of this compound, studies have shown that the reaction with hydroxyl radicals has a second-order rate constant in the order of 10¹⁰ M⁻¹s⁻¹, indicating a very fast reaction.

The primary aromatic by-products identified in the degradation of 2,6-dimethylaniline include 2,6-dimethyl-nitrobenzene, 2,6-dimethyl-phenol, and various quinone derivatives. This suggests that the hydroxyl radical preferentially attacks the amino group and the aromatic ring rather than the methyl groups. Subsequent ring-opening leads to the formation of short-chain carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids. A similar degradation pathway can be anticipated for this compound, with initial attack by hydroxyl radicals leading to a complex mixture of aromatic intermediates and, ultimately, mineralization to carbon dioxide and water.

Advanced Spectroscopic Characterization and Structural Elucidation of N,2 Diethyl 6 Methylaniline and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N,2-diethyl-6-methylaniline. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In this compound, the aromatic protons typically appear in the range of δ 6.5-7.5 ppm. The protons of the ethyl group attached to the nitrogen (N-ethyl) and the ethyl group on the ring (2-ethyl) exhibit distinct signals. The methylene (B1212753) (CH₂) protons of the N-ethyl group are expected to be downfield compared to the 2-ethyl group's methylene protons due to the direct attachment to the electronegative nitrogen atom. Similarly, the methyl (CH₃) protons of these groups will show characteristic triplet signals. The 6-methyl group on the ring will appear as a singlet in the aliphatic region.

The ¹³C NMR spectrum provides complementary information. The aromatic carbons resonate between δ 110-150 ppm. The carbon atoms directly attached to the nitrogen and alkyl groups (C1, C2, C6) are significantly affected by substitution. Quaternary carbons, such as C1, C2, and C6, are identified by their lack of signal in DEPT-135 spectra and can be definitively assigned using 2D NMR techniques. The chemical shifts for analogous compounds like 2,6-diethylaniline (B152787) and N-ethylaniline provide a basis for assigning the signals of this compound. chemicalbook.comchemicalbook.comchemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic CH (3H) | 6.6 - 7.2 | 115 - 130 | Complex multiplet pattern expected. |

| N-H (1H) | ~3.4 | N/A | Broad singlet, position is concentration and solvent dependent. |

| N-CH₂-CH₃ (2H) | ~3.1 (quartet) | ~45 | Directly attached to nitrogen, deshielded. |

| Ar-CH₂-CH₃ (2H) | ~2.6 (quartet) | ~24 | Attached to the aromatic ring. |

| 6-Ar-CH₃ (3H) | ~2.3 (singlet) | ~18 | Ortho methyl group. |

| N-CH₂-CH₃ (3H) | ~1.2 (triplet) | ~15 | Coupled to the N-CH₂ protons. |

| Ar-CH₂-CH₃ (3H) | ~1.2 (triplet) | ~14 | Coupled to the Ar-CH₂ protons. |

| Aromatic C1 (C-N) | N/A | ~148 | Quaternary carbon, deshielded by nitrogen. |

| Aromatic C2 (C-Et) | N/A | ~138 | Quaternary carbon with ethyl substituent. |

| Aromatic C6 (C-Me) | N/A | ~129 | Quaternary carbon with methyl substituent. |

Note: The values presented are estimates based on data from analogous compounds and general chemical shift principles. Actual values may vary based on solvent and experimental conditions. pitt.edusigmaaldrich.com

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for establishing the complete molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would show clear cross-peaks between the methylene (CH₂) and methyl (CH₃) protons within the N-ethyl group and within the 2-ethyl group, confirming their connectivity. It would also reveal couplings between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique is essential for unambiguously assigning the ¹³C signals for all protonated carbons by linking them to their known ¹H signals. For example, it would connect the aromatic proton signals to their corresponding aromatic carbon signals and the aliphatic proton signals of the ethyl and methyl groups to their respective carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). princeton.edu HMBC is vital for piecing together the molecular skeleton, especially for identifying connectivity to quaternary (non-protonated) carbons. sdsu.edu Key correlations for this compound would include:

The N-H proton to the N-ethyl carbons and the aromatic C1 and C6 carbons.

The N-ethyl CH₂ protons to the aromatic C1 carbon.

The 2-ethyl CH₂ protons to the aromatic C1, C2, and C3 carbons.

The 6-methyl protons to the aromatic C1, C5, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. princeton.edu This is particularly useful for determining conformation and stereochemistry. In this compound, NOESY could reveal spatial proximity between the protons of the N-ethyl group and the protons of the 2-ethyl and 6-methyl groups. Such correlations would provide direct evidence for the preferred rotational conformation of the N-ethyl group relative to the sterically hindered aromatic ring. researchgate.net

¹⁵N NMR spectroscopy is a powerful probe into the electronic environment of the nitrogen atom. rsc.org The ¹⁵N chemical shift is highly sensitive to factors like hybridization, substituent effects, and steric hindrance. nih.govmdpi.com In substituted anilines, the degree of conjugation between the nitrogen lone pair and the aromatic π-system significantly influences the ¹⁵N chemical shift.

For this compound, the presence of bulky substituents at both ortho positions (2-ethyl and 6-methyl) forces the N-ethylamino group to twist out of the plane of the aromatic ring. This "steric inhibition of resonance" reduces the p-orbital overlap between the nitrogen and the ring. mdpi.comresearchgate.net The decreased conjugation leads to increased electron density on the nitrogen atom, typically resulting in a noticeable upfield shift (shielding) of the ¹⁵N signal compared to less hindered anilines like N-ethylaniline. mdpi.com Therefore, the ¹⁵N chemical shift serves as a direct measure of the torsional distortion and the electronic state of the amino group, providing critical insight into the molecule's ground-state conformation. rsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and NIR, provide valuable information about the functional groups present in a molecule and its conformational isomers.

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. wiley.com The spectrum of this compound would be expected to display several key absorption bands. As a secondary amine, it will show a single, relatively sharp N-H stretching band in the region of 3300-3500 cm⁻¹. spectroscopyonline.compressbooks.pub This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none). Other important absorptions include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹). scielo.org.za

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium, Sharp | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Aryl |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Alkyl (Ethyl, Methyl) |

| Aromatic C=C Stretch | 1580 - 1620 | Medium to Strong | Aromatic Ring |

| Aromatic C-N Stretch | 1250 - 1350 | Medium to Strong | Aromatic Amine |

| C-H Bending | 1375 - 1470 | Medium | Alkyl (Ethyl, Methyl) |

Note: These are typical ranges. The exact position and intensity of peaks can be influenced by the molecular environment and sample state. wiley.comnih.gov

Near-infrared (NIR) spectroscopy measures the overtone and combination bands of fundamental vibrations, which occur at higher frequencies (shorter wavelengths) than their mid-infrared counterparts. yukiozaki.coms-a-s.org Although weaker, these bands are highly sensitive to the molecular environment and anharmonicity of the vibrations. This sensitivity makes NIR spectroscopy a valuable tool for conformational analysis. nih.gov

For this compound and its analogues, the first and second overtone bands of the C-H and N-H stretching vibrations are of particular interest. nih.govresearchgate.net The steric hindrance caused by the ortho substituents influences the rotational position (conformation) of the N-ethyl group. Different conformations will have slightly different vibrational energies and anharmonicities for the N-H and adjacent C-H bonds. These subtle differences can be detected in the NIR spectrum, allowing for the study of conformational preferences in solution or in the neat liquid. nih.govacs.org For instance, the interaction between the nitrogen lone pair and the aromatic ring, which is dependent on the twist angle, can be monitored by observing shifts in the ring C-H oscillator frequencies. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. Various MS techniques, often coupled with chromatographic separation, are employed for the analysis of this compound and its analogues.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds like N-alkylanilines. acs.orgthieme-connect.com In GC-MS, the sample is first separated based on the components' boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), leading to fragmentation. ugm.ac.id

Table 1: Illustrative GC-MS Fragmentation Data for a Related Aniline (B41778) Derivative

| Fragment Ion (m/z) | Proposed Identity | Significance |

|---|---|---|

| 136 | [M+H]⁺ | Protonated molecular ion of 2-ethyl-6-methylaniline (B166961). asm.org |

| 120 | [M-CH₃]⁺ | Loss of a methyl group. asm.org |

| 108 | [M-C₂H₄]⁺ | Loss of ethylene. asm.org |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. asm.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. nih.govnih.gov This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. nih.govd-nb.info For aromatic amines, reversed-phase HPLC is a common separation method. sielc.com

LC-MS methods have been developed for the sensitive analysis of a wide range of aromatic amines in various matrices. nih.govshimadzu.com These methods often employ tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity, using modes like multiple reaction monitoring (MRM). nih.govd-nb.infowaters.com The use of an acidic mobile phase can aid in the protonation of aniline compounds, thereby improving sensitivity in positive ion electrospray ionization. waters.com While specific LC-MS data for this compound is available from commercial suppliers, detailed research findings on its LC-MS analysis were not found in the search results. bldpharm.com However, methods for similar compounds like 2-ethyl-6-methylaniline have been established for residue analysis in agricultural products. acs.org

Table 2: General LC-MS Analytical Conditions for Aromatic Amines

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 or Biphenyl | nih.govshimadzu.comnih.gov |

| Mobile Phase | Acetonitrile/Water with formic or acetic acid | d-nb.infosigmaaldrich.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | shimadzu.comsigmaaldrich.com |

| Detection Mode | SIM or MRM | d-nb.infoshimadzu.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. It is particularly well-suited for polar compounds like amines, which can be readily protonated to form [M+H]⁺ ions in the gas phase. nih.govmdpi.com The efficiency of ESI can be influenced by factors such as solvent pH and the basicity of the analyte. nih.gov

For aniline and its derivatives, ESI-MS typically shows a strong signal for the protonated molecule. massbank.eu The fundamental relationship between ESI-MS response and solution basicity applies to these aromatic nitrogen compounds. nih.gov The use of acidified mobile phases enhances the protonation of the analytes and thus improves the sensitivity in positive ion ESI. waters.com In some cases, depending on the conditions, molecular ions (M⁺) may also be observed in addition to protonated ions ([M+H]⁺). shimadzu.com

X-ray Diffraction Studies for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction for Geometric Parameters

Single-crystal X-ray diffraction analysis provides the most accurate data on the geometric parameters of a molecule. By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically analyzed to build a three-dimensional model of the electron density, and thus the atomic positions. uol.deesrf.fr

While a specific crystal structure for this compound was not found, a study on the closely related bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II) revealed that it crystallizes in the monoclinic system with the space group P21/c. researchgate.net Studies on other 2,6-disubstituted anilines also provide insights into the expected structural features. acs.orgdicp.ac.cniucr.org For example, the structure of 4,4′-methylenebis(2,6-diethylaniline) has been determined, providing data on the bond lengths and angles of the 2,6-diethylaniline moiety. iucr.org The steric hindrance from the two ortho substituents often leads to a non-planar arrangement of the amine group with respect to the aromatic ring. iucr.org

Table 3: Crystallographic Data for Bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 23.1696(2) | researchgate.net |

| b (Å) | 25.7951(6) | researchgate.net |

| c (Å) | 7.5980(4) | researchgate.net |

| β (°) | 96.5790(11) | researchgate.net |

| Z | 8 | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. sci-hub.se These include classical hydrogen bonds (e.g., N-H···N, N-H···Cl), as well as weaker interactions like C-H···π interactions, which play a significant role in the stabilization of crystal structures. nih.govresearchgate.netrsc.org

In the crystal structure of aniline derivatives, the amino group can act as a hydrogen bond donor. sci-hub.se For instance, in the crystal of bis(2-ethyl-6-methylanilinium)tetrachloromercurate(II), the structure is stabilized by N-H···Cl hydrogen bonds and π···π stacking interactions between adjacent aromatic rings. researchgate.net In other substituted anilines, N-H···N hydrogen bonds can lead to the formation of chains or other supramolecular motifs. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. libretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, a process known as an electronic transition. khanacademy.orgwikipedia.org The energy of the absorbed light is characteristic of the energy gap between the orbitals involved, providing valuable information about the molecule's conjugated systems and non-bonding electrons. libretexts.org

For aniline and its derivatives, including this compound, the primary electronic transitions observed in the UV-Vis spectrum involve the promotion of electrons from π bonding orbitals and non-bonding (n) lone pair orbitals on the nitrogen atom to π* antibonding orbitals of the benzene (B151609) ring. wikipedia.orgelte.hu These are typically designated as π → π* and n → π* transitions. wikipedia.orglibretexts.org The presence of alkyl groups as substituents on the aromatic ring and the nitrogen atom modifies the energy levels of these orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). cdnsciencepub.com

The electronic spectrum of aniline derivatives is generally characterized by two main absorption bands originating from the benzene chromophore: the E-band (ethylenic) and the B-band (benzenoid). wikipedia.org The interaction of the amino group's lone pair with the π-system of the ring (n-π conjugation) shifts these bands to longer wavelengths (bathochromic shift) compared to benzene. spcmc.ac.in

Electronic Transitions in this compound Analogues

Direct spectroscopic data for this compound is not extensively published; however, its UV-Vis characteristics can be inferred from detailed studies on its structural analogues, such as 2,6-diethylaniline (DEA) and N-ethylaniline (NEA).

In a comparative study, the electronic absorption spectra of DEA and NEA were recorded in various organic solvents of differing polarities. daneshyari.com For 2,6-diethylaniline, the presence of two ethyl groups at the ortho positions causes steric hindrance, which can twist the amino group out of the plane of the benzene ring. This reduces the n-π conjugation, resulting in a shift to shorter wavelengths (hypsochromic shift) compared to less hindered anilines. Conversely, N-alkylation, as in N-ethylaniline, typically enhances the electron-donating ability of the nitrogen, leading to a bathochromic shift. cdnsciencepub.com

The electronic absorption bands of 2,6-diethylaniline and N-ethylaniline in different solvents are presented below. The data show a dependence on solvent polarity, which can influence the energy levels of the ground and excited states. wikipedia.orgresearchgate.net

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2,6-Diethylaniline (DEA) | Carbontetrachloride | 288 |

| Dichloromethane | 289 | |

| Chloroform (B151607) | 289 | |

| Acetonitrile | 287 | |

| Ethanol | 287 | |

| Dimethylformamide | 290 | |

| N-Ethylaniline (NEA) | Carbontetrachloride | 296 |

| Dichloromethane | 296 | |

| Chloroform | 296 | |

| Acetonitrile | 293 | |

| Ethanol | 294 | |

| Dimethylformamide | 298 |

Table 1: UV-Vis Absorption Maxima (λmax) of 2,6-Diethylaniline and N-Ethylaniline in Various Solvents. Data sourced from daneshyari.com.

Charge-Transfer Complex Formation

This compound and its analogues can act as electron donors in the presence of suitable electron acceptors, forming charge-transfer (CT) complexes. wikipedia.orggoogle.com These complexes are formed through a weak electrostatic interaction between the electron-rich aniline (donor, D) and an electron-deficient molecule (acceptor, A). wikipedia.org The formation of a CT complex introduces new electronic energy levels, giving rise to a characteristic, often broad and intense, absorption band in the UV-Vis spectrum that is absent in the spectra of the individual donor or acceptor molecules. researchgate.netdcu.ie This new band corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. dcu.ie

The interaction of 2,6-diethylaniline and N-ethylaniline with iodine (I₂), a classic σ-acceptor, has been studied spectrophotometrically in solvents like chloroform, dichloromethane, and carbon tetrachloride. daneshyari.com The appearance of a new, blue-shifted iodine band is a hallmark of this interaction. For instance, the complexation of 2,6-diethylaniline with iodine in chloroform results in a charge-transfer band observed at 485 nm. daneshyari.com

Similarly, dialkylanilines are known to form CT complexes with π-acceptors such as anthracene (B1667546) and tetracyanoethylene (B109619) (TCNE). wikipedia.orgias.ac.in Studies on complexes between various dialkylanilines and anthracene revealed broad, structureless excitation spectra and strongly red-shifted emissions, characteristic of exciplex formation driven by charge-transfer interactions. ias.ac.inias.ac.in The energy of the CT transition is highly dependent on the ionization potential of the aniline donor and the electron affinity of the acceptor. wikipedia.org Research on the complexation of 2,6-dimethylaniline (B139824), a close analogue, with dinitrobenzoyl acceptors also confirmed the formation of π-π charge transfer complexes, which were monitored by the appearance of red-shifted UV-Vis absorption wavelengths. nih.gov

| Electron Donor (Aniline Analogue) | Electron Acceptor | Solvent | λCT (nm) |

|---|---|---|---|

| 2,6-Diethylaniline | Iodine (I₂) | Chloroform | 485 |

| 2,6-Diethylaniline | Iodine (I₂) | Dichloromethane | 489 |

| N-Ethylaniline | Iodine (I₂) | Chloroform | 502 |

| N-Ethylaniline | Iodine (I₂) | Dichloromethane | 504 |

| N,N-Diethylaniline | Anthracene | - (Jet-cooled) | Broadband Emission |

| 2,6-Dimethylaniline | N-ethyl-2,4-dinitrobenzamide | Chloroform-d | Red-shifted |

Table 2: Charge-Transfer (CT) Absorption Maxima for Complexes of this compound Analogues with Various Electron Acceptors. Data sourced from daneshyari.comias.ac.innih.gov.

Theoretical and Computational Chemistry Studies of N,2 Diethyl 6 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. arxiv.org DFT calculations are employed to find the most stable three-dimensional structure of N,2-diethyl-6-methylaniline, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. arxiv.org

The calculations typically use a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)) to describe the molecule's electronic orbitals. scispace.commaterialsciencejournal.org For this compound, the key structural parameters of interest would be the bond lengths and angles of the benzene (B151609) ring, the pyramidalization at the nitrogen atom, and the torsion angles describing the orientation of the ethyl and methyl substituents. The steric hindrance caused by the ortho-substituents (2-ethyl and 6-methyl) is expected to cause significant twisting of the N-ethyl group out of the plane of the aromatic ring to minimize repulsive interactions. This twisting influences the degree of conjugation between the nitrogen lone pair and the π-system of the ring, which in turn affects the molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. thaiscience.info

The MEP map is color-coded to indicate different regions of electrostatic potential. For this compound, the map would be expected to show:

Negative Potential (Red/Yellow): This region, concentrated around the nitrogen atom, indicates high electron density due to the lone pair. This site is the most likely target for electrophilic attack (e.g., protonation or reaction with other electron-deficient species).

Positive Potential (Blue): These regions are typically found around the hydrogen atoms, particularly the N-H proton (if present) and the aromatic hydrogens, indicating electron-deficient areas.

Neutral Potential (Green): These areas represent regions of moderate, non-polar character, such as the alkyl chains.

By analyzing the MEP map, one can predict the molecule's sites for hydrogen bonding and its orientation when approaching other molecules. The steric bulk from the ortho-substituents would also influence the accessibility of the high-potential regions, playing a key role in kinetic reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Properties

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com The energy and shape of these orbitals are critical for understanding a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For an aniline (B41778) derivative like this compound, the HOMO is expected to be a π-orbital with significant contributions from the aromatic ring and the nitrogen lone pair.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons, indicating the molecule's electrophilicity. The LUMO is typically a π*-antibonding orbital located on the aromatic ring.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical stability and reactivity of a molecule. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations can provide precise values for these orbital energies. For substituted anilines, the nature and position of the substituents significantly affect the HOMO-LUMO gap.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| p-Aminoaniline | -4.9912 | -0.3904 | 4.6019 | B3LYP/6-311G(d,p) thaiscience.info |

| p-Nitroaniline | -6.8080 | -2.9173 | 3.8907 | B3LYP/6-311G(d,p) thaiscience.info |

| o-Methylaniline | -5.241 | -0.301 | 4.940 | B3LYP/6-311++G(d,p) researchgate.net |

| m-Methylaniline | -5.222 | -0.245 | 4.977 | B3LYP/6-311++G(d,p) researchgate.net |

| p-Methylaniline | -5.120 | -0.270 | 4.850 | B3LYP/6-311++G(d,p) researchgate.net |

This table presents data for related aniline compounds to illustrate typical values obtained from FMO analysis. The reactivity of this compound would be influenced by the combined electron-donating effects of its alkyl substituents.

Conformational Analysis and Dynamics through Computational Modeling

Due to the presence of flexible ethyl groups and rotation around single bonds, this compound can exist in multiple conformations. Computational modeling is essential for exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

This analysis typically involves systematically rotating the key dihedral angles, such as the C(ring)-C(ring)-N-C(ethyl) angle and the C(ring)-N-C(ethyl)-C(methyl) angle, and calculating the energy at each step. The steric clash between the N-ethyl group and the two ortho substituents (2-ethyl and 6-methyl) is the dominant factor governing the conformational landscape. The lowest energy conformer will adopt a geometry that minimizes these steric repulsions, likely involving a significant twist of the amino group relative to the plane of the benzene ring. For similar sterically hindered anilines, such as N,N-diethyl-2,6-dimethylaniline, the orientation of the N-aryl group is nearly perpendicular to the plane containing the nitrogen and its substituents. semanticscholar.org

Computational Prediction and Simulation of Spectroscopic Data (e.g., IR, NMR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound or interpreting experimental spectra.

Infrared (IR) Spectroscopy: After performing a geometry optimization, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks in an IR spectrum. scielo.org.za For this compound, key predicted vibrations would include N-H stretching (if applicable), aromatic C-H stretching, aliphatic C-H stretching of the ethyl and methyl groups, C=C stretching of the aromatic ring, and C-N stretching. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These theoretical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental data to aid in signal assignment. The predicted shifts for this compound would reflect the unique electronic environment of each proton and carbon atom, influenced by the steric and electronic effects of the substituents.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.zaresearchgate.net The predicted spectrum for this compound would likely show π→π* transitions characteristic of substituted benzene rings.

| Spectroscopic Technique | Predicted Feature | Approximate Region | Underlying Molecular Motion/Transition |

|---|---|---|---|

| IR | Aromatic C-H Stretch | >3000 cm⁻¹ | Stretching of C-H bonds on the benzene ring |

| IR | Aliphatic C-H Stretch | <3000 cm⁻¹ | Stretching of C-H bonds in ethyl/methyl groups |

| IR | Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Stretching of carbon-carbon bonds in the ring |

| ¹H NMR | Aromatic Protons | 6.5-7.5 ppm | Chemical shifts of protons on the benzene ring |

| ¹H NMR | N-CH₂ Protons | ~3.0-3.5 ppm | Chemical shifts of methylene (B1212753) protons on the N-ethyl group |

| ¹³C NMR | Aromatic Carbons | 110-150 ppm | Chemical shifts of carbons in the benzene ring |

| UV-Vis | π→π* Transition | 200-300 nm | Electronic transition within the aromatic π-system |

This table provides a hypothetical summary of predicted spectroscopic data for this compound based on typical values for similar aromatic amines.

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying reactions such as electrophilic aromatic substitution, N-alkylation, or oxidation.

By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. mdpi.com For example, a study on the mechanism of electrophilic substitution on the aniline ring would involve calculating the energies of the sigma-complex intermediates and the corresponding transition states for attack at different positions. Due to the steric hindrance at the ortho positions, these calculations would likely predict that substitution is favored at the para position, providing a quantitative basis for experimentally observed regioselectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives.

A comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Property Relationship (QSPR) models developed exclusively for this compound and its derivatives. QSPR studies are computational methods that aim to predict the properties of molecules based on their structural features. These models are highly valuable in materials science and drug discovery for designing compounds with desired characteristics.

While direct QSPR studies on this compound are not publicly available, the principles of QSPR are broadly applicable. Such a study would typically involve the following steps:

Dataset Compilation: A series of derivatives of this compound would be synthesized or computationally generated. A specific property of interest, such as boiling point, solubility, or a biological activity, would be measured or calculated for each derivative.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics to describe electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), would be employed to build a mathematical model that correlates the calculated descriptors with the measured property.

Model Validation: The predictive power of the developed QSPR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Although no specific models for this compound were found, the following table illustrates a hypothetical set of molecular descriptors that would be relevant in a QSPR study of its derivatives.

| Descriptor Type | Descriptor Name | Description | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 163.26 g/mol |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. | 122 |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | ~180 Ų |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | ~1.5 D |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | - |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | - |

Please note that the values in the table are either theoretical or estimated, as specific experimental QSPR data for this compound is not available in the searched literature.

Future research in the computational chemistry of anilines may lead to the development of specific QSPR models for this compound derivatives, which would be instrumental in tailoring their properties for various applications.

Applications of N,2 Diethyl 6 Methylaniline and Its Derivatives in Advanced Chemical Research

Strategic Intermediate in Organic Synthesis and Fine Chemical Production

The chemical reactivity of N,2-diethyl-6-methylaniline allows for its use as a precursor in the synthesis of a wide array of organic compounds, from heterocyclic systems to functionalized aromatic molecules and agrochemicals.

Precursors for Heterocyclic Compound Synthesis (e.g., Furans, Pyrroles)

While this compound is not a direct precursor for the synthesis of furans through common methods like the Paal-Knorr furan synthesis, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds, it is a key starting material for the synthesis of N-substituted pyrroles. patsnap.com

The Paal-Knorr pyrrole synthesis is a robust method for the formation of pyrrole rings by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org In this reaction, this compound can act as the amine component, reacting with a 1,4-diketone to yield a sterically hindered N-(2,6-diethyl-4-methylphenyl) substituted pyrrole. The general mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org

Another significant method is the Clauson-Kaas pyrrole synthesis , which utilizes the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst to produce N-substituted pyrroles. beilstein-journals.orgnih.gov this compound can be effectively employed in this synthesis to generate the corresponding N-arylpyrrole derivative. The reaction proceeds through the acid-catalyzed opening of the tetrahydrofuran ring, followed by nucleophilic attack by the amine, cyclization, and elimination of alcohol. beilstein-journals.org

| Synthesis Method | Reactants | Product Type | General Conditions |

|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound + this compound | N-substituted pyrrole | Neutral or weakly acidic |

| Clauson-Kaas Pyrrole Synthesis | 2,5-Dialkoxytetrahydrofuran + this compound | N-substituted pyrrole | Acid-catalyzed |

Building Blocks for Functionalized Aromatic Systems

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) , a fundamental reaction class for the functionalization of aromatic compounds. byjus.comwikipedia.org The amino group (-NH-ethyl) is a strong activating group and, along with the alkyl substituents (methyl and ethyl groups), directs incoming electrophiles primarily to the ortho and para positions. However, due to the steric hindrance from the two ortho substituents (ethyl and methyl groups), substitution at the para position is generally favored.

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl halides or acyl halides with a Lewis acid catalyst. masterorganicchemistry.com

These reactions allow for the synthesis of a variety of functionalized this compound derivatives, which can then be used as intermediates in the construction of more complex molecules with tailored electronic and steric properties.

Intermediates in Agrochemical and Herbicide Synthesis (e.g., Pinoxaden analogues)

Substituted anilines are crucial intermediates in the agrochemical industry. A prominent example is the synthesis of the herbicide pinoxaden , where the structurally similar compound 2,6-diethyl-4-methylaniline (B1582614) is a key starting material. patsnap.comresearchgate.netgoogle.com The synthesis of pinoxaden typically involves the diazotization of 2,6-diethyl-4-methylaniline, followed by a series of reactions to construct the final heterocyclic framework. researchgate.netgoogle.com

Given the structural analogy, this compound serves as a valuable precursor for the synthesis of pinoxaden analogues . By modifying the substituents on the aniline (B41778) ring, chemists can create libraries of related compounds to study structure-activity relationships and develop new herbicides with improved efficacy, selectivity, or environmental profiles. The synthetic routes to these analogues would likely follow similar pathways to that of pinoxaden, utilizing the aniline moiety for the introduction of the substituted phenyl group into the final herbicide structure. google.com

Role in Dye and Pigment Precursor Chemistry

N-alkylanilines, such as this compound, are important precursors in the synthesis of various classes of dyes and pigments.

Azo dyes , which constitute the largest class of synthetic colorants, are formed through a diazotization-coupling reaction. unb.canih.gov This process involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile and couples with an electron-rich aromatic compound. While this compound itself is a secondary amine, it can be used as the coupling component, reacting with a diazonium salt to form an azo dye. The electron-donating nature of the amino and alkyl groups on the aniline ring activates it for electrophilic attack by the diazonium ion. nih.gov

This compound can also serve as a precursor to triarylmethane dyes . google.comsci-hub.st These brightly colored dyes are synthesized by the condensation of N-alkylanilines with aldehydes or their derivatives, followed by oxidation. google.comwikipedia.org For example, N,N-dimethylaniline is a key component in the production of dyes like Malachite Green and Crystal Violet. wikipedia.org By analogy, this compound can be used to produce structurally related dyes with potentially different shades and properties.

Ligand Design and Coordination Chemistry for Catalysis

The steric and electronic properties of this compound and its derivatives make them excellent candidates for the design of specialized ligands for coordination chemistry and catalysis.

Development of Chelating Ligands from this compound Derivatives

The sterically demanding nature of the 2,6-disubstituted aniline framework is particularly useful in the synthesis of bulky ligands that can stabilize reactive metal centers and influence the selectivity of catalytic reactions. One important class of such ligands is N-heterocyclic carbenes (NHCs) . nih.gov

NHCs are a class of persistent carbenes that have become ubiquitous in organometallic chemistry and catalysis. The synthesis of many NHC precursors involves the condensation of a disubstituted aniline with a glyoxal derivative, followed by cyclization. researchgate.netnih.gov The use of this compound in this synthesis would lead to the formation of an NHC with a bulky N-(2,6-diethyl-4-methylphenyl) substituent. This steric bulk is crucial for:

Stabilizing low-coordinate metal complexes: The large size of the ligand can prevent the coordination of multiple ligands to the metal center, leading to coordinatively unsaturated and highly reactive catalysts.

Enhancing catalyst lifetime: The bulky groups can protect the metal center from decomposition pathways.

Controlling selectivity: The steric environment created by the ligand can influence the stereoselectivity and regioselectivity of catalytic reactions.

Synthesis of Metal-Aniline Complexes (e.g., Tricarbonylchromium Complexes)

The electron-rich aromatic ring of this compound and its analogs, such as N-methyl-2,6-diethylaniline and 2,6-diethylaniline (B152787), serves as an effective ligand for transition metals, forming stable organometallic complexes. tandfonline.comtandfonline.com A prominent example is the synthesis of (η⁶-arene)tricarbonylchromium(0) complexes. tandfonline.com

The general synthesis involves the direct reaction of the aniline derivative with hexacarbonylchromium, Cr(CO)₆. nih.gov This reaction is typically carried out at elevated temperatures in a high-boiling point solvent, such as di-n-butyl ether. The addition of a catalytic amount of a coordinating solvent like tetrahydrofuran (THF) is known to significantly accelerate the reaction, likely by forming an unstable intermediate complex that facilitates the displacement of carbon monoxide ligands. tandfonline.com

A typical synthetic procedure involves:

Refluxing the aniline derivative with a slight excess of Cr(CO)₆ in a solvent mixture of di-n-butyl ether and tetrahydrofuran under an inert nitrogen atmosphere. tandfonline.com

Protecting the reaction from light, as many (arene)tricarbonylchromium complexes are photolytically sensitive. tandfonline.com

Upon completion, the excess Cr(CO)₆ and solvents are removed, often via a rotary evaporator.

The resulting crude product is then purified by recrystallization, typically from a solvent mixture like methylene (B1212753) chloride and light petroleum, to yield the pure, often yellow, crystalline complex. tandfonline.com

The steric hindrance provided by the ethyl and methyl groups on the aniline ring does not prevent the complexation but influences the conformation and reactivity of the resulting chromium complex. These complexes are valuable in organic synthesis, as the Cr(CO)₃ moiety acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic substitution reactions and modifying the acidity of benzylic protons. uwindsor.ca

| Parameter | Condition | Reference |

| Metal Source | Hexacarbonylchromium (Cr(CO)₆) | tandfonline.comnih.gov |

| Solvent System | Di-n-butyl ether / Tetrahydrofuran (~9:1) | tandfonline.comnih.gov |

| Atmosphere | Inert (e.g., Nitrogen) | tandfonline.com |

| Purification | Recrystallization | tandfonline.comtandfonline.com |

Research in Advanced Materials Science

The distinct chemical features of this compound lend themselves to the development of advanced materials with tailored properties for various technological applications.

Formation of Protic Ionic Liquids and Their Polymerization Potential

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. rsc.org this compound, with its basic nitrogen atom, can act as a Brønsted base to form PILs upon reaction with a suitable Brønsted acid.

The formation reaction is a straightforward neutralization: This compound (Base) + HA (Acid) ⇌ [N,2-diethyl-6-methylanilinium]⁺[A]⁻ (PIL)

The properties of the resulting PIL, such as melting point, viscosity, and thermal stability, can be tuned by carefully selecting the constituent acid and base. nih.govfrontiersin.org The alkyl chain length on the anilinium cation, for example, can influence the degree of nanostructuring in the liquid state. nih.gov

These aniline-based PILs hold significant potential for polymerization applications. They can be designed to be polymerizable themselves, where the anilinium cation or the anion contains a reactive group (e.g., a vinyl group), leading to the formation of poly(ionic liquid)s (PILs). nih.gov Alternatively, they can be employed as novel solvents or catalysts for polymerization reactions, offering advantages such as low vapor pressure, high thermal stability, and tunable solvency. rsc.org

Charge-Transfer Complex Formation for Electronic Materials

The electron-donating character of the substituted aniline ring in this compound allows it to form charge-transfer (CT) complexes with various electron-accepting molecules. researchgate.net These complexes arise from a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the aniline (the donor) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. cdnsciencepub.com

Research on structurally similar anilines, such as 2,6-diethylaniline, has shown that they form stable 1:1 stoichiometric CT complexes with acceptors like iodine. researchgate.net The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the UV-visible spectrum, which is characteristic of the CT interaction. researchgate.net The strength of the interaction and the position of the CT band are influenced by the donor's structure, the acceptor's electron affinity, and the polarity of the solvent. researchgate.net The inductive effects of the alkyl groups on the aniline ring enhance its electron-donating ability, favoring the formation of these complexes. cdnsciencepub.com

The study of these CT complexes is crucial for the development of new electronic materials. The partial charge separation in these materials can lead to interesting optical and electronic properties, making them candidates for applications in organic conductors, sensors, and nonlinear optical devices.

| Donor Molecule (Aniline Analog) | Acceptor Molecule | Solvent | Stoichiometry | Reference |

| 2,6-Diethylaniline | Iodine | Chloroform (B151607), Dichloromethane | 1:1 | researchgate.net |

| N,N-dimethyl-2,6-dimethylaniline | 1,3,5-Trinitrobenzene (TNB) | Chloroform | 1:1 | cdnsciencepub.com |

Application in Polymeric and Resin Curing Agents

Aniline derivatives, particularly sterically hindered diamines, are highly effective curing agents for epoxy resins. threebond.co.jp Compounds structurally related to this compound, such as 4,4'-methylenebis(2,6-diethylaniline), are used to cross-link epoxy resins, transforming them from liquid prepolymers into hard, infusible thermoset materials. google.com

The curing mechanism involves the reaction of the active hydrogen atoms on the amine groups with the epoxide (oxirane) rings of the epoxy resin. scholaris.ca This ring-opening addition reaction forms a covalent bond and creates a hydroxyl group, which can further catalyze the curing process. Each primary amine group has two active hydrogens, allowing it to react with two epoxy groups and form a highly cross-linked, three-dimensional polymer network. threebond.co.jp

The presence of alkyl groups (ethyl, methyl) ortho to the amine functionality, as in this compound, provides steric hindrance. This hindrance modulates the reactivity of the amine, which can be advantageous in processing. nih.gov It can lead to a longer pot life (working time) after mixing with the resin and a lower peak exotherm during the curing reaction compared to less hindered amines. The resulting cured materials often exhibit excellent mechanical properties, high thermal stability, and superior chemical resistance, making them suitable for high-performance applications in adhesives, coatings, and composites for the aerospace and automotive industries. lookchem.comchemimpex.com

| Property | Effect of Sterically Hindered Aniline Curer | Reference |

| Reactivity | Moderated, leading to longer pot life | google.com |

| Exotherm | Lower peak exothermic temperature during cure | |

| Mechanical Properties | Enhanced strength and durability | lookchem.com |

| Thermal Stability | Increased decomposition temperature | chemimpex.com |

| Chemical Resistance | Improved resistance to solvents and chemicals | scholaris.ca |

Future Research Directions and Unexplored Avenues in N,2 Diethyl 6 Methylaniline Chemistry

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards environmental compatibility necessitates the development of green synthetic methodologies. For N,2-diethyl-6-methylaniline and related compounds, future research will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and recyclable catalysts.